4-Nitrophenyl hydrogen phenylphosphonate

概要

説明

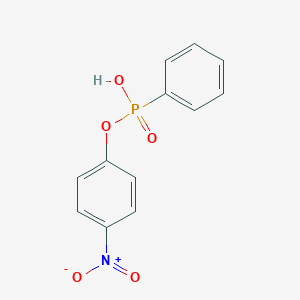

4-Nitrophenyl hydrogen phenylphosphonate is an organic compound with the molecular formula C12H10NO5P. It is a derivative of phenylphosphonic acid, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group. This compound is known for its role as a substrate for 5’-nucleotide phosphodiesterases, making it significant in biochemical research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl hydrogen phenylphosphonate typically involves the esterification of phenylphosphonic acid with 4-nitrophenol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include phenylphosphonic acid, 4-nitrophenol, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to drive the reaction to completion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 4-Nitrophenyl hydrogen phenylphosphonate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenylphosphonic acid and 4-nitrophenol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base solutions at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: Phenylphosphonic acid and 4-nitrophenol.

Reduction: 4-Aminophenyl hydrogen phenylphosphonate.

Substitution: Various substituted phenylphosphonates depending on the nucleophile used.

科学的研究の応用

Enzyme Substrate

4-Nitrophenyl hydrogen phenylphosphonate serves as a substrate for 5'-nucleotide phosphodiesterases . It is preferred over other substrates due to its higher reactivity and specificity, making it an essential tool in studying enzyme kinetics and mechanisms .

Activity-Based Probes (ABPs)

The compound is utilized as an activity-based probe in biochemical research. Its ability to inhibit specific enzymes allows researchers to investigate enzyme functions and interactions within biological systems. This application is particularly relevant in studying serine hydrolases, which play crucial roles in various metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as an antiviral and anticancer agent. Its phosphonate structure enables it to mimic natural substrates, facilitating interactions with biological targets such as nucleic acids and proteins . This property is particularly valuable in drug design, where understanding the interaction between drugs and their targets is critical.

Case Study 1: Phosphodiesterase Inhibition

A study demonstrated that this compound effectively inhibits 5'-nucleotide phosphodiesterases, leading to increased levels of cyclic nucleotides in cellular assays. The compound's inhibition was quantified using spectrophotometric methods, revealing IC50 values that indicate its potency compared to other known inhibitors .

Case Study 2: Antiviral Activity

Research investigating the antiviral properties of phosphonates found that derivatives of this compound exhibited significant activity against herpes simplex virus (HSV). The mechanism was linked to the inhibition of viral replication through interference with nucleotide metabolism .

Data Tables

作用機序

The primary mechanism of action of 4-nitrophenyl hydrogen phenylphosphonate involves its hydrolysis by 5’-nucleotide phosphodiesterases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of phenylphosphonic acid and 4-nitrophenol. This reaction is often used to study the catalytic efficiency and specificity of phosphodiesterase enzymes .

類似化合物との比較

- Bis(4-nitrophenyl) phosphate

- 4-Nitrophenyl phosphate

- Phenylphosphonic acid

Comparison: 4-Nitrophenyl hydrogen phenylphosphonate is unique due to its specific structure, which combines a phenylphosphonic acid moiety with a 4-nitrophenyl group. This structure imparts distinct chemical properties, such as its stability and reactivity under various conditions. Compared to bis(4-nitrophenyl) phosphate and 4-nitrophenyl phosphate, it offers a different reactivity profile, making it suitable for specific biochemical applications .

生物活性

4-Nitrophenyl hydrogen phenylphosphonate (NPPP) is an organophosphorus compound recognized for its significant biological activity, particularly as a substrate for 5'-nucleotide phosphodiesterases. This article delves into the compound's biological mechanisms, its applications in research, and relevant findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C12H10NO5P. Its structure features a phosphorus atom bonded to four oxygen atoms, with one oxygen part of a nitro group attached to a phenyl ring. This configuration not only contributes to its stability but also enhances its reactivity in biochemical assays.

Target Enzyme: The primary target of NPPP is the 5'-nucleotide phosphodiesterase . This enzyme plays a crucial role in the hydrolysis of phosphodiester bonds in nucleotides, which is vital for various biological processes, including RNA and DNA degradation.

Mode of Action: NPPP acts as a substrate for 5'-nucleotide phosphodiesterases, leading to the release of a colored nitrophenolate ion upon cleavage of the P-O bond. This reaction can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity effectively.

Applications in Research

NPPP is extensively utilized in biochemical research for several reasons:

- Enzyme Kinetics Studies: It facilitates investigations into enzyme kinetics and mechanisms, providing insights into how enzymes interact with substrates.

- Model Compound: NPPP serves as a model compound to explore enzyme-substrate interactions, particularly in studies focused on nucleotidase activities.

- Diagnostic Assays: The compound's properties make it valuable in developing diagnostic assays targeting phosphodiesterase enzymes.

Case Study: Enzymatic Activity Measurement

A study demonstrated that NPPP could be used effectively to measure the activity of 5'-nucleotide phosphodiesterases. The hydrolysis reaction was monitored by measuring the increase in absorbance at specific wavelengths corresponding to the nitrophenolate ion. This method provided a reliable means to assess enzyme kinetics across different conditions and inhibitors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Organophosphate | Substrate for 5'-nucleotide phosphodiesterases |

| Bis(4-nitrophenyl) phosphate | Organophosphate | Similar substrate activity |

| 4-Nitrophenyl phosphate | Organophosphate | Less favorable as a substrate |

| Phenylphosphonic acid | Organophosphonic acid | No significant enzymatic activity |

The comparison highlights NPPP's unique structural features that enhance its suitability as a substrate compared to other similar compounds.

Pharmacokinetics and Toxicology

While NPPP is primarily used in research contexts, understanding its pharmacokinetic properties is essential for evaluating its safety and efficacy:

特性

IUPAC Name |

(4-nitrophenoxy)-phenylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGZTHQFAQCJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205683 | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57072-35-2 | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057072352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-4-Nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。